2,3',4,5-Tetrachlorobiphenyl
Overview
Description
2,3’,4,5-Tetrachlorobiphenyl is a type of polychlorinated biphenyl, which are synthetic organic chemicals consisting of two linked benzene rings with chlorine atoms attached. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. they are now recognized as persistent environmental pollutants with significant health risks .
Biochemical Analysis
Biochemical Properties
2,3’,4,5-Tetrachlorobiphenyl interacts with various biomolecules. For instance, it has been found to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Cellular Effects
The cellular effects of 2,3’,4,5-Tetrachlorobiphenyl are significant. It has been found to inhibit shoot growth, reduce chlorophyll contents, induce photoinhibition, and decrease photosynthetic activity .
Molecular Mechanism
At the molecular level, 2,3’,4,5-Tetrachlorobiphenyl exerts its effects through various mechanisms. It has been found to inhibit the basal and circadian expression of the core circadian component PER1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’,4,5-Tetrachlorobiphenyl change over time. For instance, it has been observed that the rate of dechlorination of 2,3’,4,5-Tetrachlorobiphenyl to 2,3,5-trichlorobiphenyl by an organohalide respiring bacterium, Dehalobium chlorocoercia DF-1, is a linear function of PCB substrate concentration below the maximum aqueous solubility of PCB 61 and occurs at concentrations as low as 1 ng L−1 .
Metabolic Pathways
2,3’,4,5-Tetrachlorobiphenyl is involved in various metabolic pathways. For instance, it has been found to be metabolized via dechlorination, hydroxylation, and ring-opening pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3’,4,5-Tetrachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions on the biphenyl molecule .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3’,4,5-Tetrachlorobiphenyl, was historically conducted using batch processes. The chlorination reaction was performed in large reactors, and the resulting mixture of polychlorinated biphenyls was then separated and purified using distillation and other techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3’,4,5-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:
Reductive Dechlorination: This reaction involves the removal of chlorine atoms from the biphenyl structure.
Oxidation: The compound can be oxidized to form various hydroxylated metabolites.
Substitution: Chlorine atoms on the biphenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reductive Dechlorination: Common reagents include elemental iron and fatty acids.
Oxidation: Cytochrome P450 enzymes, often induced by phenobarbital, are commonly used for oxidation reactions.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a suitable catalyst.
Major Products:
Reductive Dechlorination: The major products include lower-chlorinated biphenyls such as 2,3,5-Trichlorobiphenyl.
Oxidation: Hydroxylated metabolites are the primary products of oxidation reactions.
Substitution: The products depend on the nucleophile used but can include a wide range of substituted biphenyls.
Scientific Research Applications
2,3’,4,5-Tetrachlorobiphenyl has been extensively studied in various scientific fields:
Mechanism of Action
2,3’,4,5-Tetrachlorobiphenyl exerts its effects through several mechanisms:
Ligand-Activated Transcriptional Activation: It binds to the aryl hydrocarbon receptor, which then activates the expression of genes involved in xenobiotic metabolism.
Endocrine Disruption: It can interfere with hormone signaling pathways, leading to various biological effects.
Bioaccumulation: Due to its lipophilicity, it accumulates in fatty tissues, leading to long-term exposure and potential toxic effects.
Comparison with Similar Compounds
2,3’,4,5-Tetrachlorobiphenyl is one of many polychlorinated biphenyls. Similar compounds include:
2,2’,5,5’-Tetrachlorobiphenyl: This compound is metabolized primarily to hydroxylated metabolites by cytochrome P450 enzymes.
2,3,4,4’-Tetrachlorobiphenyl: It shares similar chemical properties but differs in the position of chlorine atoms, affecting its biological activity and environmental behavior.
3,3’,4,4’-Tetrachlorobiphenyl: Known for its high binding affinity to the aryl hydrocarbon receptor and potent biological effects.
2,3’,4,5-Tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects .
Properties
IUPAC Name |
1,2,4-trichloro-5-(3-chlorophenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-8-3-1-2-7(4-8)9-5-11(15)12(16)6-10(9)14/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEGJNOKOZHBBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074215 | |
Record name | 2,3',4,5-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73575-53-8 | |
Record name | 2,3',4,5-Tetrachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3',4,5-Tetrachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3',4,5-TETRACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NS22Z084V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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